

A-Casomorphin (1-3), Amide: A Comprehensive Structural and Functional Analysis

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Compound of Interest

Compound Name: *A-Casomorphin (1-3), amide*

CAS No.: 80705-23-3

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Abstract

A-Casomorphin (1-3), amide (Tyr-Pro-Phe-NH₂), is a synthetic tripeptide amide derived from the N-terminal sequence of bovine β -casomorphin. As a truncated and modified analog, it represents a minimalist structure retaining significant biological activity. This guide provides a comprehensive analysis of its molecular architecture, a detailed protocol for its chemical synthesis and characterization, and an in-depth exploration of its structure-activity relationship as a potent and selective μ -opioid receptor agonist. By synthesizing data from structural studies, chemical synthesis, and pharmacological assays, this document serves as a technical resource for professionals engaged in peptide chemistry, pharmacology, and the development of novel opioid receptor modulators.

Part 1: Molecular Architecture of A-Casomorphin (1-3), Amide

The biological activity of a peptide is intrinsically linked to its structure. For **A-Casomorphin (1-3), amide**, this encompasses its primary amino acid sequence, its key chemical properties, and

its three-dimensional conformation, which is largely dictated by the unique characteristics of its constituent residues.

Primary Structure and Key Residues

The primary structure of **A-Casomorphin (1-3), amide** is the linear sequence of its three amino acids: Tyrosine-Proline-Phenylalanine, with the C-terminus blocked by an amide group (Tyr-Pro-Phe-NH₂).

- **Tyrosine (Tyr):** The N-terminal tyrosine residue is the cornerstone of activity for the vast majority of opioid peptides. Its phenolic side chain is considered the primary "message" element, mimicking the phenolic ring of morphine and forming critical hydrogen bonding and van der Waals interactions within the opioid receptor binding pocket.
- **Proline (Pro):** The proline at position 2 introduces a significant conformational constraint. Due to its unique cyclic structure, proline restricts the rotational freedom of the peptide backbone, inducing a characteristic bend or turn.[1] NMR studies on the parent peptide, β-casomorphin 7, have confirmed the presence of cis-trans isomerism around the Tyr-Pro peptide bond, highlighting the conformational complexity introduced by this residue.[2] This fixed conformation is crucial for orienting the Tyr and Phe residues correctly for receptor engagement.
- **Phenylalanine (Phe):** The C-terminal phenylalanine provides a second aromatic and hydrophobic center. This residue acts as a key "address" element, contributing to the binding affinity and selectivity of the peptide, likely through hydrophobic interactions with non-polar pockets within the receptor.[3]
- **C-Terminal Amide (-NH₂):** The replacement of the C-terminal carboxylic acid with an amide group is a critical modification. This neutralizes the negative charge present at physiological pH, which can significantly alter binding interactions. Furthermore, the amide bond is resistant to cleavage by carboxypeptidases, thereby increasing the peptide's metabolic stability and biological half-life. Studies on other casomorphins have shown that C-terminal amidation can alter receptor selectivity.[4]

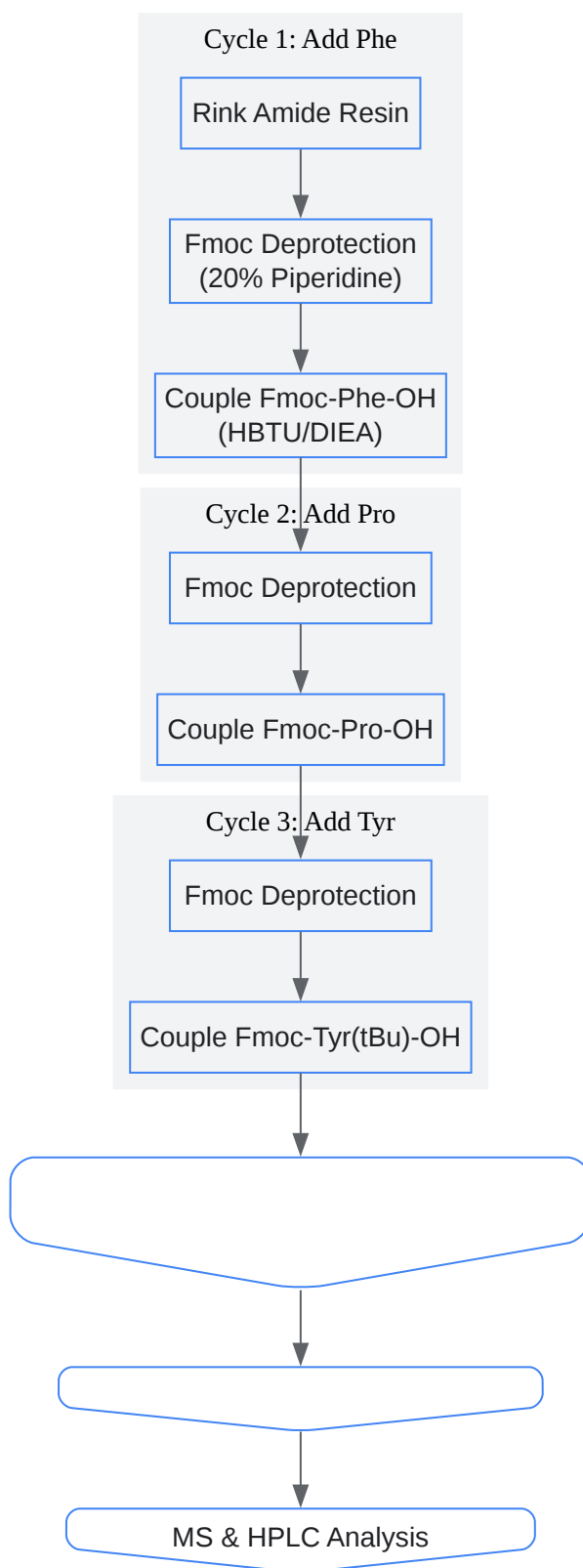
Chemical Properties

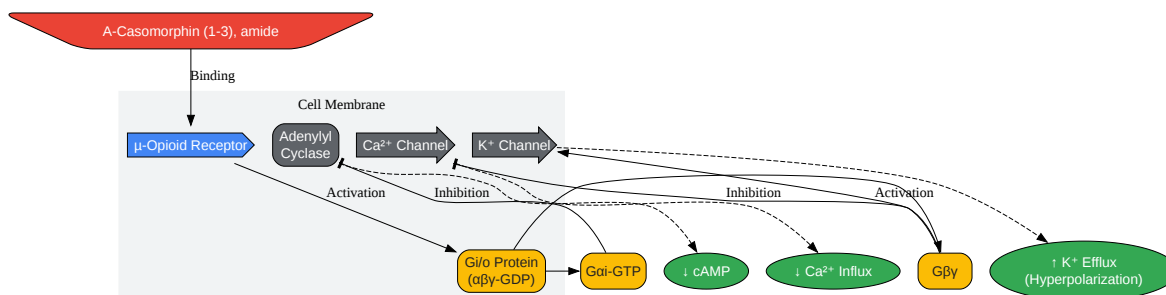
The fundamental chemical properties of **A-Casomorphin (1-3), amide** are summarized in the table below.

Property	Value	Source(s)
Sequence	Tyr-Pro-Phe-NH ₂	[5]
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₄	[6]
Molecular Weight	424.49 g/mol	[6]
Nature	Synthetic Opioid Peptide	[5]
Appearance	Typically a lyophilized white powder	N/A

Three-Dimensional Conformation

Due to its short length and the presence of a proline residue, **A-Casomorphin (1-3), amide** does not adopt classical secondary structures like α -helices or β -sheets. Instead, its conformation is best described as a series of turns. The Tyr-Pro bond introduces a β -turn, which is a common structural motif in bioactive peptides. This turn structure creates a compact molecule where the aromatic side chains of Tyrosine and Phenylalanine can be presented to the receptor in a specific spatial arrangement.





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